molecular formula C10H13BrO2Zn B14882137 4-(2-Ethoxyethoxy)phenylZinc bromide

4-(2-Ethoxyethoxy)phenylZinc bromide

Cat. No.: B14882137
M. Wt: 310.5 g/mol
InChI Key: HVBINZIKAUPFRO-UHFFFAOYSA-M
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Description

4-(2-Ethoxyethoxy)phenylzinc bromide is an organozinc reagent characterized by a phenyl ring substituted with a 2-ethoxyethoxy group at the para position, bonded to a zinc bromide moiety. Organozinc compounds are widely utilized in cross-coupling reactions, such as Negishi coupling, due to their moderate reactivity and compatibility with diverse substrates . The ethoxyethoxy group enhances solubility in polar aprotic solvents (e.g., tetrahydrofuran, THF) and may stabilize the reagent through steric and electronic effects. This compound is typically handled under inert atmospheres (e.g., argon) due to its air sensitivity, a common trait among organometallic reagents .

Properties

Molecular Formula

C10H13BrO2Zn

Molecular Weight

310.5 g/mol

IUPAC Name

bromozinc(1+);2-ethoxyethoxybenzene

InChI

InChI=1S/C10H13O2.BrH.Zn/c1-2-11-8-9-12-10-6-4-3-5-7-10;;/h4-7H,2,8-9H2,1H3;1H;/q-1;;+2/p-1

InChI Key

HVBINZIKAUPFRO-UHFFFAOYSA-M

Canonical SMILES

CCOCCOC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Ethoxyethoxy)phenylzinc bromide can be synthesized through the reaction of 4-(2-ethoxyethoxy)bromobenzene with zinc in the presence of a suitable catalyst in tetrahydrofuran. The reaction typically involves the use of an organozinc reagent, which is prepared by reacting zinc powder with a halogenated aromatic compound under an inert atmosphere.

Industrial Production Methods

Industrial production of 4-(2-ethoxyethoxy)phenylzinc bromide involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethoxy)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc bromide moiety acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, where it reacts with halides or pseudohalides to form carbon-carbon bonds.

Common Reagents and Conditions

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: Tetrahydrofuran is the primary solvent, but other solvents like dimethylformamide can also be used.

    Temperature: Reactions are typically carried out at room temperature to slightly elevated temperatures.

Major Products

The major products formed from reactions involving 4-(2-ethoxyethoxy)phenylzinc bromide are typically substituted aromatic compounds, where the ethoxyethoxy group remains intact, and new carbon-carbon bonds are formed.

Scientific Research Applications

4-(2-Ethoxyethoxy)phenylzinc bromide has several applications in scientific research:

    Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is employed in the preparation of functionalized materials and polymers.

    Medicinal Chemistry: It is used in the development of new drug candidates through the formation of carbon-carbon bonds in complex molecules.

    Biological Studies: It can be used to modify biomolecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(2-ethoxyethoxy)phenylzinc bromide involves the transfer of the phenyl group to an electrophilic substrate. The zinc atom facilitates the formation of a new carbon-carbon bond by stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets are typically electrophilic centers in organic molecules, and the pathways involved include nucleophilic substitution and oxidative addition.

Comparison with Similar Compounds

Comparison with Similar Organozinc Bromides

Structural and Functional Differences

The table below compares key structural and functional attributes of 4-(2-Ethoxyethoxy)phenylzinc bromide with analogous organozinc bromides:

Compound Name Substituent Type Solubility (Solvent) Reactivity in Coupling Stability Applications
4-(2-Ethoxyethoxy)phenylzinc bromide Aryl ether (ethoxyethoxy) THF Moderate Air-sensitive, stored under Ar Pharmaceutical intermediates, materials science
4-(Ethoxycarbonyl)phenylzinc bromide Aryl ester THF Lower (electron-withdrawing) Air-sensitive Polymer chemistry, ester-containing aromatics
4-Ethoxy-4-oxobutylzinc bromide Aliphatic ester THF Higher (aliphatic chain) Air-sensitive Aliphatic chain incorporation, agrochemicals
Key Observations:

Substituent Effects on Reactivity :

  • The ethoxyethoxy group in 4-(2-Ethoxyethoxy)phenylzinc bromide is electron-donating, increasing the electron density of the aromatic ring. This enhances nucleophilicity compared to 4-(Ethoxycarbonyl)phenylzinc bromide , where the ester group is electron-withdrawing, reducing coupling efficiency .
  • 4-Ethoxy-4-oxobutylzinc bromide (aliphatic ester) exhibits higher reactivity in aliphatic cross-coupling due to reduced steric hindrance and greater flexibility of the aliphatic chain .

Solubility and Stability :

  • All three compounds are THF-soluble, but the ethoxyethoxy group may improve solubility in polar solvents compared to ester-substituted analogs.
  • Stability is uniformly dependent on inert storage conditions, though the ethoxyethoxy group’s steric bulk could marginally improve shelf life .

Applications :

  • 4-(2-Ethoxyethoxy)phenylzinc bromide : Preferred for synthesizing aryl ether-containing compounds in pharmaceuticals (e.g., kinase inhibitors) .
  • 4-(Ethoxycarbonyl)phenylzinc bromide : Used to introduce ester-functionalized aromatic rings in polymer backbones .
  • 4-Ethoxy-4-oxobutylzinc bromide : Applied in agrochemicals for aliphatic chain functionalization .

Research Findings and Case Studies

  • Electronic Effects in Coupling Reactions : Aryl zinc reagents with electron-donating groups (e.g., ethoxyethoxy) demonstrate faster oxidative addition in Negishi couplings compared to electron-withdrawing substituents, as observed in studies on similar aryl-zinc systems .
  • Solubility Advantages: Ethoxyethoxy-substituted organozinc reagents show improved compatibility with polar reaction media, reducing aggregation and side reactions .

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